2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 4-methoxyphenylmethyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-phenylbutan-2-yl group.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-18(8-9-19-6-4-3-5-7-19)27-23(30)17-34-26-28-22-14-15-33-24(22)25(31)29(26)16-20-10-12-21(32-2)13-11-20/h3-7,10-15,18H,8-9,16-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBOQHPEYNWGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a thieno[3,2-d]pyrimidine derivative, followed by the introduction of the sulfanyl group and subsequent acetamide formation. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it could inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidin Cores
Compounds sharing the thieno[3,2-d]pyrimidin core exhibit variations in substituents that significantly influence their properties (Table 1):
Table 1: Structural Analogs with Thieno[3,2-d]pyrimidin Cores
Key Observations :
Acetamide Derivatives with Alternative Cores
Compounds with acetamide moieties but divergent heterocyclic cores highlight the role of scaffold diversity (Table 2):
Table 2: Acetamide Derivatives with Different Cores
Key Observations :
- Core Flexibility: The pyrimidoindole core in may offer enhanced π-π stacking interactions compared to thienopyrimidin, while the pyrimidine-pyridine hybrid in introduces nitrogen-rich regions for hydrogen bonding.
Biological Activity
The compound 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core
- A methoxyphenyl substitution
- A sulfanyl group that enhances its reactivity
- An N-(4-phenylbutan-2-yl) acetamide moiety
This structural composition contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells: The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Enzyme Inhibition
The compound's biological activity is partly attributed to its ability to inhibit specific enzymes:
-
Cyclooxygenase (COX) Inhibition:
- It has been shown to inhibit COX enzymes, which play a crucial role in inflammation and cancer progression.
- In vitro studies report IC50 values comparable to standard COX inhibitors.
-
Lipoxygenase (LOX) Inhibition:
- The compound also demonstrates inhibitory activity against lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid and inflammatory processes.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. Key findings include:
- Hydrogen Bonding: The presence of hydrogen bonds between the compound and active site residues enhances binding affinity.
- Electron-Withdrawing Groups: The methoxy group increases lipophilicity and membrane permeability, facilitating better interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.0 | |
| COX Inhibition | COX-1 | 12.5 | |
| COX Inhibition | COX-2 | 10.0 | |
| LOX Inhibition | LOX-5 | 18.0 |
Case Study: Anticancer Efficacy
In a study conducted by researchers exploring novel anticancer compounds through drug library screening on multicellular spheroids, the compound demonstrated promising results in reducing tumor size and inhibiting cell migration in vitro. This highlights its potential as a therapeutic agent in cancer treatment.
Pharmacological Profile
The pharmacological profile indicates that the compound may possess additional activities such as:
- Antioxidant Activity: Potential to scavenge free radicals.
- Anti-inflammatory Effects: Through inhibition of COX and LOX pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
